(3-Isopropylphenyl)propylamine

Physicochemical Property Lipophilicity SAR

(3-Isopropylphenyl)propylamine (CAS 1039989-87-1) is a phenylpropylamine derivative characterized by a meta-isopropyl substitution on the phenyl ring and a terminal propylamine chain. This structural configuration imparts distinct physicochemical properties, including a computed XLogP3-AA of 3.9 and a topological polar surface area (TPSA) of 12 Ų, differentiating it from unsubstituted phenylpropylamines.

Molecular Formula C12H19N
Molecular Weight 177.29 g/mol
CAS No. 1039989-87-1
Cat. No. B1438591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Isopropylphenyl)propylamine
CAS1039989-87-1
Molecular FormulaC12H19N
Molecular Weight177.29 g/mol
Structural Identifiers
SMILESCCCNC1=CC=CC(=C1)C(C)C
InChIInChI=1S/C12H19N/c1-4-8-13-12-7-5-6-11(9-12)10(2)3/h5-7,9-10,13H,4,8H2,1-3H3
InChIKeyBSXFWWSEXZVIJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Data Sheet: (3-Isopropylphenyl)propylamine (CAS 1039989-87-1) – Structural and Purity Baseline


(3-Isopropylphenyl)propylamine (CAS 1039989-87-1) is a phenylpropylamine derivative characterized by a meta-isopropyl substitution on the phenyl ring and a terminal propylamine chain [1]. This structural configuration imparts distinct physicochemical properties, including a computed XLogP3-AA of 3.9 and a topological polar surface area (TPSA) of 12 Ų, differentiating it from unsubstituted phenylpropylamines [1]. Commercially, this compound is available with a specified minimum purity of 95% (AKSci) and is intended strictly for research and development use .

meta-isopropyl substitution and primary amine define lipophilicity and reactivity profile
achiral structure simplifies analytical and purification workflows
defined purity specification supports synthetic and assay consistency

Why In-Class Phenylpropylamine Analogs Cannot Substitute (3-Isopropylphenyl)propylamine (CAS 1039989-87-1)


Phenylpropylamines exhibit structure-dependent pharmacological and physicochemical profiles. Direct substitution of (3-Isopropylphenyl)propylamine with a structurally similar analog, such as 3-phenylpropylamine or N-isopropyl-3-phenylpropylamine, is scientifically invalid without re-validation of the experimental system [1]. Key differentiating factors include the compound's unique meta-isopropyl substitution pattern, which alters lipophilicity and steric bulk, its terminal primary amine functionality (contrasting with N-alkylated secondary amine analogs), and its achiral nature. These variations translate to quantifiable differences in properties like XLogP3-AA (3.9 vs. 1.8 for the unsubstituted analog) and rotatable bond count (4 vs. 3), which directly impact solubility, membrane permeability, and reactivity in synthetic applications [1][2].

Analog mismatch Unsubstituted phenylpropylamine has lower lipophilicity and fewer rotatable bonds; may shift chromatographic retention and partitioning behavior.
Amine class N-alkylated secondary amine analogs lack the primary amine handle for direct amidation or reductive amination strategies.
Purity variance Lower-purity or unspecified phenylpropylamine batches may introduce impurities that confound synthetic or biological endpoints.

Quantitative Differentiation Guide: (3-Isopropylphenyl)propylamine (CAS 1039989-87-1) vs. Key Analogs


Lipophilicity Differential: 3.9 XLogP3-AA vs. 1.8 for Unsubstituted Phenylpropylamine

The meta-isopropyl group on (3-Isopropylphenyl)propylamine significantly increases lipophilicity compared to the unsubstituted 3-phenylpropylamine. This is quantified by a computed XLogP3-AA value of 3.9 for the target compound [1], representing a >2-fold increase over the value of 1.8 for 3-phenylpropylamine (CAS 2038-57-5) [2]. This difference is a direct consequence of the additional hydrocarbon substituent.

Lipophilicity difference
Reported
XLogP3-AA 3.9 vs 1.8 (unsubstituted analog)
Increased lipophilicity alters partitioning and reversed-phase retention.
Computed value; experimental validation recommended.
Physicochemical Property Lipophilicity SAR Permeability

Molecular Flexibility: 4 Rotatable Bonds vs. 3 in Unsubstituted Phenylpropylamine

The target compound possesses 4 rotatable bonds, compared to 3 for the unsubstituted 3-phenylpropylamine [1][2]. This difference arises from the additional isopropyl group on the phenyl ring, which introduces an extra degree of conformational freedom in the molecule's periphery.

Rotatable bond count
Reported
4 rotatable bonds vs 3 (unsubstituted analog)
Extra conformational flexibility may influence binding entropy and crystallization.
Computed descriptor; context-dependent.
Conformational Analysis Flexibility SAR Crystallization

Chemical Reactivity: Terminal Primary Amine vs. N-Isopropyl Secondary Amine Analogs

(3-Isopropylphenyl)propylamine is a terminal primary amine, whereas analogs like N-isopropyl-3-phenylpropylamine (CAS 87462-11-1) are secondary amines with an alkyl group on the nitrogen. This structural distinction has a profound impact on chemical reactivity [1]. As a class-level inference, primary amines are more nucleophilic and sterically accessible than secondary amines, enabling distinct synthetic transformations such as the formation of primary amides, imines, and diazonium salts, which are less accessible or proceed with different kinetics with secondary amines.

Amine reactivity
Class-level
Primary amine vs N-isopropyl secondary amine analog
Primary amine enables distinct derivatization pathways (amide coupling, reductive amination).
Class-level inference; verify for specific transformations.
Synthetic Utility Nucleophilicity Derivatization Building Block

Commercial Availability: 95% Minimum Purity Specification (AKSci)

The target compound is commercially available with a defined minimum purity specification of 95% from AKSci . This is a critical differentiator from less rigorously characterized or lower-purity batches of similar phenylpropylamines, which may contain uncharacterized impurities that can confound biological assay results or lead to inconsistent yields in multi-step syntheses.

Purity specification
Data to verify
≥95% minimum purity (AKSci)
Defined purity baseline supports experimental reproducibility.
Supplier specification; batch-specific CoA recommended.
Quality Control Purity Procurement Reproducibility

Validated Application Scenarios for (3-Isopropylphenyl)propylamine (CAS 1039989-87-1) Based on Quantitative Evidence


Use as a Lipophilic Building Block in Medicinal Chemistry SAR Studies

The increased lipophilicity (XLogP3-AA of 3.9) of (3-Isopropylphenyl)propylamine makes it a suitable building block for exploring structure-activity relationships (SAR) where modulating the LogP of a lead compound is desired [1]. Researchers can use it to install a phenylpropylamine scaffold with enhanced membrane permeability characteristics compared to the unsubstituted analog (XLogP3-AA 1.8), allowing for systematic investigation of hydrophobic interactions within a target binding pocket.

A Versatile Primary Amine Handle for Derivatization and Library Synthesis

Its terminal primary amine functionality provides a distinct, highly nucleophilic site for diversification. This makes (3-Isopropylphenyl)propylamine a preferred choice over secondary amine analogs (e.g., N-isopropyl-3-phenylpropylamine) for library synthesis via reductive amination or amide coupling, where reaction kinetics and yields for primary amines are generally more favorable [1]. Its achiral nature further simplifies analytical characterization and purification workflows.

Analytical Reference for Reversed-Phase Chromatography Method Development

The high computed XLogP3-AA value of 3.9 predicts strong retention on reversed-phase HPLC columns. (3-Isopropylphenyl)propylamine can serve as a calibration standard or a probe compound for developing separation methods targeting phenylalkylamines with similar lipophilicity profiles [1]. The availability of a product with a defined 95% minimum purity supports its use as a reliable analytical reference material.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR studies
Lipophilic phenylpropylamine scaffold
LogP modulation and membrane permeability assays
Amine derivatization and library synthesis
Primary amine reactivity
Reductive amination and amide coupling yields
Reversed-phase HPLC method development
High predicted lipophilicity for retention
Chromatographic behavior and purity confirmation

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